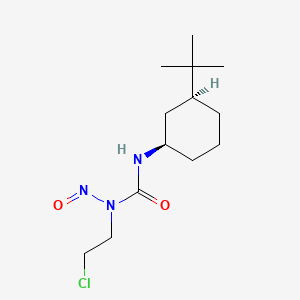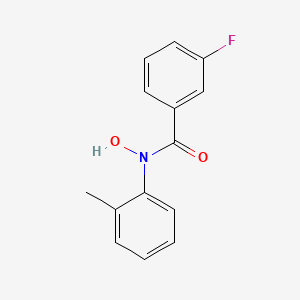
1,5-Bis(4-methoxyphenyl)-N-hydroxy-3-hydroxyimino-1-pent-4-enamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(4-methoxyphenyl)-N-hydroxy-3-hydroxyimino-1-pent-4-enamine is an organic compound known for its unique structure and potential applications in various fields. This compound features two methoxyphenyl groups, a hydroxyimino group, and a pent-4-enamine backbone, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-methoxyphenyl)-N-hydroxy-3-hydroxyimino-1-pent-4-enamine typically involves aldol condensation reactions. One common method involves the reaction of acetone with p-anisaldehyde (4-methoxybenzaldehyde) under base-catalyzed conditions. The reaction proceeds through a stepwise sequence to form intermediate products, which are then further reacted to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and ultrasonic irradiation has been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(4-methoxyphenyl)-N-hydroxy-3-hydroxyimino-1-pent-4-enamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,5-Bis(4-methoxyphenyl)-N-hydroxy-3-hydroxyimino-1-pent-4-enamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 1,5-Bis(4-methoxyphenyl)-N-hydroxy-3-hydroxyimino-1-pent-4-enamine involves its interaction with specific molecular targets and pathways. The compound may act as a Michael acceptor, reacting with nucleophiles such as thiols, amines, and hydroxyl groups. This interaction can lead to the modulation of various biological pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one: A curcumin analogue with similar structural features and biological activities.
1,5-Bis(2-methoxyphenyl)-1,4-pentadien-3-one: Another related compound with methoxy groups in different positions, affecting its reactivity and properties.
Uniqueness
1,5-Bis(4-methoxyphenyl)-N-hydroxy-3-hydroxyimino-1-pent-4-enamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Propiedades
Número CAS |
73771-56-9 |
|---|---|
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
N-[5-(hydroxyamino)-1,5-bis(4-methoxyphenyl)pent-1-en-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C19H22N2O4/c1-24-17-9-4-14(5-10-17)3-8-16(20-22)13-19(21-23)15-6-11-18(25-2)12-7-15/h3-12,19,21-23H,13H2,1-2H3 |
Clave InChI |
NJAQMAVGELKCCS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=NO)CC(C2=CC=C(C=C2)OC)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)

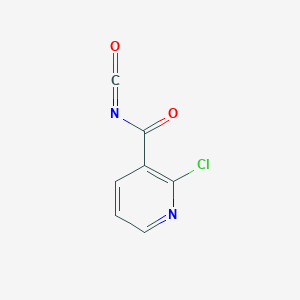
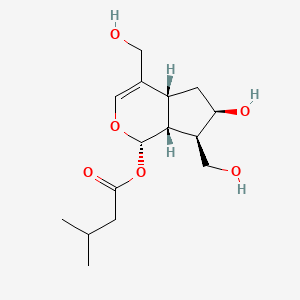
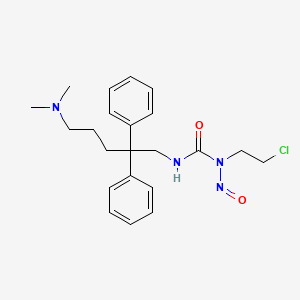
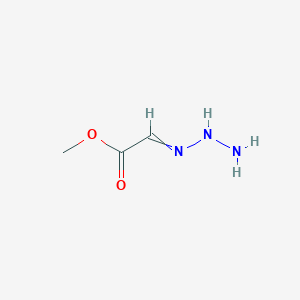
![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
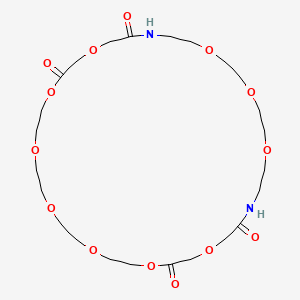
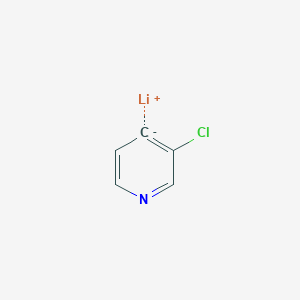
![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)

